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3,3-Difluoro-2-phenylpropan-1-amine hydrochloride Documentation Hub

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  • Product: 3,3-Difluoro-2-phenylpropan-1-amine hydrochloride
  • CAS: 2253631-10-4

Core Science & Biosynthesis

Foundational

Technical Guide: Fluorinated Phenylpropanamine Derivatives in Medicinal Chemistry

Topic: Properties of Fluorinated Phenylpropanamine Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The phenylpropanam...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Properties of Fluorinated Phenylpropanamine Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The phenylpropanamine scaffold (amphetamine backbone) remains a privileged structure in CNS drug discovery. However, its clinical utility is often limited by rapid oxidative metabolism and non-selective monoaminergic binding. Fluorination—specifically the strategic substitution of hydrogen with fluorine on the aromatic ring—offers a precision tool to modulate these properties.[1]

This guide analyzes the physicochemical, pharmacokinetic, and pharmacodynamic consequences of fluorinating phenylpropanamines. It provides a mechanistic rationale for how the high electronegativity (3.98 Pauling) and strong C-F bond (116 kcal/mol) of fluorine can be leveraged to extend half-life, alter blood-brain barrier (BBB) permeability, and tune selectivity between Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) transporters.

Physicochemical Impact of Fluorination[1][2][3][4][5][6]

The "Fluoro-Effect" on the Phenyl Ring

Fluorine acts as a bioisostere for hydrogen due to their similar van der Waals radii (H: 1.20 Å vs. F: 1.47 Å), allowing the fluorinated derivative to fit into similar receptor pockets. However, the electronic consequences are drastic.

  • Electronic Withdrawal: Fluorine is highly electron-withdrawing via induction (-I effect) but electron-donating via resonance (+R effect). In the phenylpropanamine system, the inductive effect dominates, reducing the electron density of the aromatic ring.

  • Basicity Modulation: The electron-withdrawing nature pulls density away from the alkyl chain, slightly lowering the pKa of the amine nitrogen (typically from ~10.1 to ~9.5-9.8). This increases the fraction of non-ionized molecules at physiological pH (7.4), theoretically enhancing passive diffusion across the BBB.

  • Lipophilicity (LogP): Fluorination generally increases lipophilicity (LogP) compared to the parent compound, facilitating membrane permeability.[2]

Comparative Physicochemical Data

Table 1: Calculated properties of positional isomers compared to the non-fluorinated parent.

CompoundSubstituent PositionCalc. LogPpKa (Est.)Electronic Effect (Hammett σ)
Amphetamine H (None)~1.76~10.10.00
2-FA Ortho (2-position)~1.85~9.7High steric influence
3-FA Meta (3-position)~1.90~9.6σ_m = 0.34
4-FA Para (4-position)~1.92~9.5σ_p = 0.06

Structure-Activity Relationships (SAR)

The position of the fluorine atom dictates the pharmacological profile, shifting the molecule from a pure stimulant to an entactogen.

The Para-Substitution (4-FA) Shift

Substitution at the 4-position (para) mimics the steric bulk of the methylenedioxy group found in MDMA, though with different electronics.

  • Mechanism: The 4-fluoro group enhances binding affinity for the Serotonin Transporter (SERT). Unlike the parent amphetamine (which is DAT/NET selective), 4-FA acts as a potent serotonin releaser.[3]

  • Result: A "hybrid" profile exhibiting both dopaminergic stimulation and serotonergic entactogenic effects.

Ortho (2-FA) and Meta (3-FA) Selectivity
  • 2-FA: The ortho-fluorine creates steric hindrance near the side chain. This generally reduces potency at SERT significantly, retaining high selectivity for DAT and NET. It mimics the "pure stimulant" profile of dextroamphetamine but with altered kinetics.

  • 3-FA: Often considered the most balanced "classical" stimulant among the three, with a pharmacological profile closely resembling methamphetamine but with improved metabolic stability.

Pharmacokinetics and Metabolic Stability[1][2][4][6][9]

One of the primary drivers for fluorination is the blockade of metabolic degradation.

Blocking Aromatic Hydroxylation

The primary metabolic route for phenylpropanamines is CYP450-mediated para-hydroxylation (typically by CYP2D6).

  • The Problem: The C-H bond at the 4-position is the primary site of oxidative attack, leading to rapid clearance.

  • The Solution: The C-F bond is the strongest single bond in organic chemistry. Replacing the 4-H with 4-F renders this position metabolically inert to CYP oxidation. This forces the metabolism to shift to slower routes (e.g., N-dealkylation or beta-hydroxylation), significantly extending the plasma half-life (

    
    ).
    
Pathway Visualization

The following diagram illustrates the metabolic blockade and the shift in clearance pathways.

MetabolicPathways Parent Phenylpropanamine (Amphetamine) CYP2D6 CYP2D6 (Enzyme) Parent->CYP2D6 Substrate Binding ParaHydroxyl 4-Hydroxy-Amphetamine (Inactive/Excreted) CYP2D6->ParaHydroxyl Rapid Oxidation FluoroParent 4-Fluoro-Phenylpropanamine (4-FA) MetabolicBlock Blockade: C-F Bond Strength FluoroParent->MetabolicBlock Resists CYP2D6 AltPathway N-Dealkylation / Deamination (Slower Clearance) MetabolicBlock->AltPathway Shifts Pathway

Figure 1: Mechanism of metabolic stabilization via para-fluorination, preventing rapid aromatic hydroxylation.

Synthetic Methodology: Reductive Amination[5][10]

For research applications requiring high purity and scalability, Reductive Amination of the corresponding fluorinated phenylacetone (P2P) derivative is the preferred protocol over the Nitroaldol (Henry) reaction due to milder conditions and fewer side products.

Experimental Protocol

Objective: Synthesis of 4-Fluoroamphetamine (4-FA) via Reductive Amination.

Reagents:

  • 4-Fluorophenylacetone (1.0 eq)

  • Ammonium Acetate (

    
    ) (10.0 eq)
    
  • Sodium Cyanoborohydride (

    
    ) (1.5 eq)
    
  • Solvent: Methanol (dry)

  • pH adjustment: Glacial Acetic Acid

Step-by-Step Workflow:

  • Imine Formation: Dissolve 4-fluorophenylacetone in dry methanol. Add Ammonium Acetate. Stir at room temperature for 1 hour to form the intermediate imine in situ. Note: Maintain anhydrous conditions to prevent hydrolysis.

  • Reduction: Cool the solution to 0°C. Slowly add Sodium Cyanoborohydride in small portions. The reaction is exothermic.

  • Digestion: Allow the mixture to warm to room temperature and stir for 12-24 hours.

  • Quenching: Acidify carefully with concentrated HCl to pH < 2 (decomposes excess hydride and hydrolyzes boron complexes). Evaporate methanol under reduced pressure.

  • Isolation: Basify the aqueous residue with NaOH (20% aq) to pH > 12. Extract the free base oil into Dichloromethane (DCM) (3x).

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Convert to Hydrochloride salt using ethereal HCl for crystallization.
    
Synthesis Logic Diagram

SynthesisWorkflow Precursor 4-Fluorophenylacetone ImineStep Step 1: Imine Formation (In Situ, MeOH, RT) Precursor->ImineStep AmineSource Ammonium Acetate (NH4OAc) AmineSource->ImineStep Reductant NaCNBH3 (Hydride Source) ReductionStep Step 2: Reduction (pH 6, 0°C -> RT) Reductant->ReductionStep ImineStep->ReductionStep Intermediate Imine Workup Step 3: Acid Quench & Basification (Isolation of Free Base) ReductionStep->Workup Product 4-Fluoroamphetamine (Free Base Oil) Workup->Product

Figure 2: Reductive amination workflow for the synthesis of fluorinated phenylpropanamines.

Toxicology and Safety Profile

While fluorination improves stability, it introduces specific toxicological risks that differ from the non-fluorinated parent.

Serotonergic Toxicity (4-FA specific)

Unlike amphetamine, which is primarily neurotoxic to dopaminergic terminals via oxidative stress, 4-FA's significant serotonin release capability introduces the risk of Serotonin Syndrome at high doses.

  • Hyperthermia: A critical adverse event marker. The concurrent release of 5-HT and NE disrupts thermoregulation more severely than DA release alone.

  • Neurotoxicity: Studies suggest 4-FA is less neurotoxic to serotonergic terminals than 4-chloroamphetamine (4-CA) or 4-bromoamphetamine (4-BA), which are known neurotoxins used to selectively destroy 5-HT neurons. The strong C-F bond prevents the formation of reactive quinone-like metabolites that are implicated in the toxicity of 4-CA.

5-HT2B Valvulopathy

Compounds with high affinity for the 5-HT2B receptor (like Fenfluramine, a trifluoromethyl derivative) are linked to cardiac valve fibrosis.

  • Risk Assessment: Researchers must screen all fluorinated phenylpropanamines for 5-HT2B agonist activity early in the development cycle. While 4-FA has lower affinity than fenfluramine, the structural similarity warrants rigorous exclusion of 5-HT2B agonism to avoid cardiotoxicity.

References

  • NIST Chemistry WebBook. 4-Fluoroamphetamine Spectral Data and Properties. National Institute of Standards and Technology. [Link]

  • PubChem Compound Summary. 4-Fluoroamphetamine (CID 9986).[4] National Center for Biotechnology Information. [Link]

  • Nagai, F., Nonaka, R., & Satoh, K. (2007). The effects of non-medically used psychoactive drugs on monoamine neurotransmission in rat brain. European Journal of Pharmacology. [Link]

  • Marona-Lewicka, D., et al. (1995). Psychostimulant-like effects of p-fluoroamphetamine in the rat. European Journal of Pharmacology. [Link]

  • Di Trana, A., et al. (2019). Phenethylamines: The Chemistry, Biology, and Pathology of a Class of Designer Drugs. Frontiers in Chemistry. [Link]

Sources

Exploratory

Whitepaper: The Strategic Role of 3,3-Difluoro Motifs in Modern Medicinal Chemistry

Abstract The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, aimed at optimizing physicochemical and pharmacokinetic properties.[1][2] Among the various fluorinate...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, aimed at optimizing physicochemical and pharmacokinetic properties.[1][2] Among the various fluorinated motifs, the geminal difluoro group (CF2), particularly in a 3,3-difluoro substitution pattern on cyclic scaffolds, has emerged as a powerful tool for drug designers. This guide provides an in-depth technical analysis of the 3,3-difluoro motif, moving beyond a simple catalog of its effects to explain the underlying chemical principles and strategic rationale for its use. We will explore its profound impact on metabolic stability, acidity/basicity (pKa), and lipophilicity, detail robust synthetic protocols for its introduction, and present its application through relevant case studies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile motif to overcome common optimization challenges.

The Foundational Impact of 3,3-Difluorination on Core ADME Properties

The introduction of a 3,3-difluoro group is rarely a speculative chemical modification. It is a calculated decision rooted in the unique electronic properties of fluorine. As the most electronegative element, its presence fundamentally alters the electron distribution, stability, and reactivity of the parent molecule.[2] This strategic substitution serves as a versatile bioisosteric replacement, often for methylene (CH2), carbonyl (C=O), or hydroxylated carbons, to address specific liabilities in a drug lead.[3][4][5]

Metabolic Fortification: Blocking Enzymatic Attack

A primary driver for incorporating a 3,3-difluoro motif is to enhance metabolic stability.[6][7] Many drug candidates fail due to rapid clearance, often initiated by Cytochrome P450 (CYP) enzymes oxidizing metabolically vulnerable C-H bonds.[8] The gem-difluoro group acts as an effective metabolic shield in two ways:

  • Direct Blockade: The C-F bond is significantly stronger (bond dissociation energy ~115 kcal/mol) than a C-H bond (~100 kcal/mol), making it highly resistant to enzymatic C-H abstraction and subsequent oxidation.[8][9] Replacing a labile C-H position with a robust C-F bond effectively blocks this metabolic pathway.[5]

  • Electronic Shielding: The strong electron-withdrawing nature of the two fluorine atoms deactivates adjacent C-H bonds, making them less susceptible to enzymatic attack. This electronic "pull" reduces the electron density at neighboring positions, rendering them poorer substrates for oxidative enzymes.[8]

The result is often a dramatic increase in the compound's half-life, improved oral bioavailability, and a more predictable pharmacokinetic profile. Gem-difluorination has been shown to either not affect or slightly improve the metabolic stability of model derivatives.[10][11]

cluster_0 Metabolic Pathway of a Non-Fluorinated Scaffold cluster_1 Metabolic Stabilization via 3,3-Difluorination A Parent Compound (Metabolically Vulnerable C-H Site) B Cytochrome P450 Enzymes A->B C Oxidation Event (C-H Abstraction) B->C D Hydroxylated Metabolite (Rapid Clearance) C->D E 3,3-Difluoro Analog F Cytochrome P450 Enzymes E->F G Metabolic Site Blocked (Strong C-F Bonds) F->G Resistant to Oxidation H Parent Compound Retained (Improved Half-Life) G->H

Caption: Metabolic blocking workflow via gem-difluorination.

Modulating Basicity (pKa): A Tool for Optimizing Solubility and Permeability

The pKa of ionizable groups is a critical parameter that governs a drug's solubility, receptor interaction, and ability to cross cell membranes. The 3,3-difluoro motif exerts a powerful, predictable influence on the pKa of nearby basic functional groups, such as amines.[12]

The causality is straightforward: the potent inductive electron-withdrawing effect of the two fluorine atoms pulls electron density away from the basic center (e.g., a nitrogen atom).[10][11] This reduces the electron density on the nitrogen, making its lone pair of electrons less available to accept a proton. Consequently, the basicity of the amine is reduced, resulting in a lower pKa value. Studies on functionalized cycloalkanes have shown that the influence of the CF2 moiety on the basicity of amines is primarily defined by this inductive effect.[10][11] This modulation is a key tool for fine-tuning a drug's properties:

  • Increasing Membrane Permeability: By lowering the pKa, a higher fraction of the compound exists in its neutral, more lipophilic state at physiological pH (7.4), which can enhance passive diffusion across cell membranes.[2]

  • Avoiding Off-Target Effects: Reducing basicity can mitigate interactions with targets like the hERG channel, a common source of cardiotoxicity.

Scaffold ModificationOriginal pKa3,3-Difluoro Analog pKaΔpKaReference
Substituted Piperidine~9.5-10.5~9.0-10.0-0.5 to -1.0[12]
Substituted Cyclohexylamine~10.6~10.1-10.3-0.3 to -0.5[11]
Bicyclic Amines~9.8~9.3-9.5-0.3 to -0.5[11]
Table 1: Representative pKa shifts upon 3,3-difluorination of cyclic amines.
The Complex Influence on Lipophilicity (LogP/LogD)

While fluorination is often associated with increased lipophilicity, the effect of a gem-difluoro group is highly context-dependent.[10][11] Unlike a trifluoromethyl (CF3) group, which almost always increases lipophilicity, the CF2 group presents a more nuanced picture.[13] The overall impact on LogP and LogD is a complex interplay of factors including:

  • Molecular Shape and Surface Area: Fluorine is larger than hydrogen, and its introduction increases the molecule's surface area, which can contribute to hydrophobicity.[14]

  • Dipole Moment: The strong C-F bond dipoles can increase the overall molecular polarity, potentially increasing hydration and lowering lipophilicity.

  • Intramolecular Interactions: The conformation of the molecule and the potential for intramolecular hydrogen bonding can significantly alter the observed lipophilicity.[15]

Studies have shown that the effect of gem-difluorination on lipophilicity and aqueous solubility follows complex trends and is affected by the position of the fluorine atoms, ring size, and the nature of other functional groups present.[10][11] Therefore, the impact on LogP/LogD must be evaluated on a case-by-case basis and cannot be assumed.

cluster_properties Impact on Physicochemical Properties Motif 3,3-Difluoro Motif (CF2) pKa pKa Motif->pKa Metabolism Metabolism Motif->Metabolism LogP LogP Motif->LogP

Caption: Key physicochemical impacts of the 3,3-difluoro motif.

Synthetic Methodologies: Accessing the 3,3-Difluoro Motif

The widespread adoption of the 3,3-difluoro motif is due in large part to the development of reliable and scalable synthetic methods. The most common and robust strategy involves the deoxofluorination of a corresponding ketone precursor.

Deoxofluorination of Ketones

This method is the workhorse for installing a gem-difluoro group. It involves treating a ketone with a specialized fluorinating agent that replaces the carbonyl oxygen with two fluorine atoms.

  • Common Reagents:

    • DAST (Diethylaminosulfur Trifluoride): A classical but thermally unstable and potentially explosive reagent.

    • Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur Trifluoride): A more thermally stable and safer alternative to DAST, often preferred for process scale-up.

    • XtalFluor-E® / XtalFluor-M®: Solid, crystalline reagents that offer improved safety and handling characteristics.

The general mechanism involves the activation of the carbonyl oxygen by the fluorinating reagent, followed by nucleophilic attack of fluoride and elimination to form the gem-difluoride.

Experimental Protocol: Synthesis of 3,3-Difluoropiperidine Hydrochloride

This protocol describes a representative deoxofluorination of N-Boc-3-piperidinone. It is a self-validating system where reaction progress can be monitored by TLC or LC-MS, and product identity is confirmed by NMR spectroscopy.

Step 1: Deoxofluorination

  • To a solution of N-Boc-3-piperidinone (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) in a fluorinated polymer reaction vessel, add ethanol (0.2 eq) at 0 °C.

    • Causality: The alcohol serves as a catalytic activator for many modern deoxofluorination reagents. Anhydrous conditions are critical to prevent reagent quenching and formation of byproducts.

  • Slowly add Deoxo-Fluor® (1.5 eq) dropwise to the solution, maintaining the temperature at 0 °C.

    • Causality: The reaction is exothermic; slow addition is crucial for temperature control and safety. A slight excess of the fluorinating agent ensures complete conversion of the starting ketone.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Causality: This extended reaction time allows for the complete conversion of the intermediate fluoro-sulfinate species to the final product.

  • Monitor the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO3) at 0 °C.

    • Causality: The quench neutralizes the acidic byproducts and remaining reagent. This step is also exothermic and must be performed with caution.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-3,3-difluoropiperidine.

Step 2: Boc Deprotection

  • Dissolve the crude product from Step 1 in a solution of 4M HCl in 1,4-dioxane (~0.5 M).

  • Stir the solution at room temperature for 2-4 hours.

    • Causality: The strong acid cleaves the tert-butyloxycarbonyl (Boc) protecting group, revealing the free amine which is protonated to form the hydrochloride salt.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the Boc-protected material.

  • Concentrate the reaction mixture under reduced pressure. Triturate the resulting solid with diethyl ether and collect the solid by filtration to afford 3,3-difluoropiperidine hydrochloride as a white solid.

Step 3: Validation

  • Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, and ¹³C NMR spectroscopy.

  • The presence of a characteristic triplet in the ¹⁹F NMR spectrum (coupled to the adjacent C4 protons) and the absence of the Boc group protons in the ¹H NMR spectrum validate the successful synthesis.

Conclusion and Future Outlook

The 3,3-difluoro motif is a powerful and versatile tool in the medicinal chemist's arsenal. Its ability to predictably block metabolic oxidation and modulate the pKa of adjacent functional groups provides rational solutions to common drug optimization challenges. While its effect on lipophilicity is complex and requires empirical validation, the strategic benefits often outweigh this uncertainty. The availability of robust synthetic methods, primarily through deoxofluorination, has made this motif readily accessible for discovery and development programs. As synthetic methodologies continue to evolve, offering even greater efficiency and safety, the application of the 3,3-difluoro group is set to expand, further solidifying its role in the design of safer, more effective therapeutics.

References

  • Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [Link]

  • Holovach, S., et al. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal. [Link]

  • Mykhailiuk, P. K., et al. (2024). 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. Chemistry – A European Journal, 30(72), e202403277. [Link]

  • chemeurope.com. (2025). Novel method to synthesize valuable fluorinated drug compounds. [Link]

  • NUS News. (2025). Novel method to synthesise valuable fluorinated drug compounds. [Link]

  • ResearchGate. Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. [Link]

  • KU ScholarWorks. Synthetic Strategies to Access Biologically Important Fluorinated Motifs: Fluoroalkenes and Difluoroketones. [Link]

  • ResearchGate. Microwell Fluoride Screen for Chemical, Enzymatic, and Cellular Reactions Reveals Latent Microbial Defluorination Capacity for −CF 3 Groups. [Link]

  • Meanwell, N. A. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]

  • O'Hagan, D. (2024). Evolutionary obstacles and not C–F bond strength make PFAS persistent. FEBS Journal. [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. [Link]

  • ScienceDaily. (2025). Novel method to synthesise valuable fluorinated drug compounds. [Link]

  • GMP Plastics. (2025). Breakthrough in Fluorinated Drug Compounds for Medicine. [Link]

  • Zhou, Z., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

  • Ielo, L., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals. [Link]

  • Wikipedia. Bioisostere. [Link]

  • Wackett, L. P. (2022). Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances. Microbial Biotechnology. [Link]

  • Taylor & Francis Online. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. [Link]

  • Romero, M., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. International Journal of Molecular Sciences. [Link]

  • Taylor & Francis Online. The role of fluorine in medicinal chemistry. [Link]

  • Al-Tel, T. H. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. [Link]

  • Al-Tel, T. H. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. [Link]

  • Enzymatic synthesis of fluorinated compounds. (2021). Applied Microbiology and Biotechnology. [Link]

  • Zhu, W., et al. (2015). Fluorine in Drug Design: A Case Study With Fluoroanisoles. ChemMedChem. [Link]

  • ResearchGate. Fluorine in Drug Design: A Case Study with Fluoroanisoles. [Link]

  • University of Lincoln Library Dissertation Showcase. Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. [Link]

  • Beier, P. (2024). FDA approved fluorine-containing drugs in 2023. Journal of Fluorine Chemistry. [Link]

  • Quora. Why do fluorine substitutions increase the lipophilicity of drugs, despite fluorine's ability of forming hydrogen bonds?. [Link]

  • Barton, A. K., et al. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry. [Link]

  • MDPI. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]

  • Wikipedia. Biological aspects of fluorine. [Link]

  • RSC Publishing. Average orientation of a fluoroaromatic molecule in lipid bilayers from DFT-informed NMR measurements of 1H–19F dipolar couplings. [Link]

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Protocols & Analytical Methods

Method

Application Note: 3,3-Difluoro-2-phenylpropan-1-amine as a Lipophilic Hydrogen-Bond Donor Scaffold

This Application Note is designed for medicinal chemists and process scientists utilizing 3,3-Difluoro-2-phenylpropan-1-amine (CAS: 1785061-85-9) as a strategic intermediate in drug discovery. Executive Summary 3,3-Diflu...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists utilizing 3,3-Difluoro-2-phenylpropan-1-amine (CAS: 1785061-85-9) as a strategic intermediate in drug discovery.

Executive Summary

3,3-Difluoro-2-phenylpropan-1-amine is a specialized chiral building block that introduces the difluoromethyl (


)  moiety into pharmaceutical scaffolds. Unlike the metabolically inert trifluoromethyl (

) group, the

group acts as a lipophilic hydrogen bond donor (Lip-HBD) .

This molecule allows researchers to:

  • Modulate pKa: The

    
    -fluorine substitution lowers the amine pKa (approx. 9.0–9.[1]2) compared to non-fluorinated analogues (~10.5), improving bioavailability and CNS penetration.[2]
    
  • Bioisosteric Replacement: It serves as a metabolically stable bioisostere for terminal alcohols (

    
    )  or thiols (
    
    
    
    )
    , maintaining H-bond capability while significantly increasing lipophilicity (
    
    
    ).
  • Control Conformation: The gauche effect induced by the fluorine atoms restricts the conformational flexibility of the propyl chain, potentially locking the phenyl ring into a bioactive orientation.

Physicochemical Profile & Bioisosterism[3][4]

The strategic value of this building block lies in the unique properties of the terminal difluoromethyl group.

Table 1: Comparative Properties (Theoretical vs. Analogues)
Property2-Phenylpropylamine (Reference)3,3-Difluoro-2-phenylpropan-1-amine Relevance
Structure


Core Scaffold
H-Bond Donor Amine onlyAmine +

(Weak)

mimics

pKa (Amine) ~10.5~9.1 (Est.) Reduced basicity improves membrane permeability.
LogP ~1.8~2.1 Increased lipophilicity aids BBB crossing.
Metabolic Stability Susceptible to benzylic oxidationEnhanced F-substitution deactivates adjacent C-H bonds.
Mechanism of Action: The "Lipophilic H-Bond"

The


 bond in the 

group is polarized due to the strong electron-withdrawing nature of the two fluorine atoms. This makes the proton acidic enough to act as a weak hydrogen bond donor (interaction energy ~2–3 kcal/mol), similar to thiophenol or aniline, but without the high desolvation penalty of a hydroxyl group.[2]

Bioisostere_Logic OH Alcohol (-CH2OH) High Polarity Metabolic Liability CF2H Difluoromethyl (-CF2H) Lipophilic H-Bond Donor Metabolic Stability OH->CF2H Bioisosteric Replacement Target Target Binding Pocket (H-Bond Acceptor) OH->Target Strong H-Bond High Desolvation Cost CF2H->Target Weak H-Bond Low Desolvation Cost Hydrophobic Interaction

Figure 1: Bioisosteric rationale for replacing hydroxy-alkyl chains with difluoromethyl-alkyl chains.

Protocol A: Quality Control & Chiral Purity Verification

Since the C2 position is a stereocenter, verifying the enantiomeric excess (ee%) is critical before synthesis.

Objective: Determine the ee% of (R)- or (S)-3,3-difluoro-2-phenylpropan-1-amine.

Materials
  • Analyte: 3,3-Difluoro-2-phenylpropan-1-amine (~5 mg).

  • Derivatizing Agent: (S)-(+)-

    
    -Methoxy-
    
    
    
    -trifluoromethylphenylacetyl chloride (Mosher's Acid Chloride).
  • Base: Triethylamine (dry).

  • Solvent: Deuterated Chloroform (

    
    ) for NMR or Hexane/IPA for HPLC.
    
Method 1: -NMR Analysis (Mosher Amide)

Note: This method is preferred due to the distinct fluorine signals of both the substrate and the Mosher auxiliary.

  • Derivatization:

    • Dissolve 5 mg amine in 0.5 mL dry

      
      .
      
    • Add 1.5 eq. Triethylamine and 1.1 eq. (S)-Mosher’s acid chloride.

    • Stir at RT for 30 mins. Quench with water, extract with

      
      , and dry over 
      
      
      
      .[2]
  • NMR Acquisition:

    • Resuspend crude in

      
      .
      
    • Acquire

      
      -NMR (proton-decoupled).
      
  • Interpretation:

    • Signal A (Auxiliary): The

      
       of the Mosher group will appear as a singlet ~ -69 ppm. Diastereomers will show split peaks.
      
    • Signal B (Substrate): The

      
       group will appear as a doublet of doublets  (or complex multiplet) around -110 to -130 ppm.
      
    • Calculation: Integration of the split signals provides the diastereomeric ratio (dr), which equates to the starting material's ee.

Method 2: Chiral HPLC[1]
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Phenyl absorption) and 254 nm.

Protocol B: General Coupling Procedure (Amide Bond Formation)

The


-difluoro substitution exerts a mild inductive electron-withdrawing effect on the primary amine. While nucleophilicity is slightly reduced compared to propyl-amine, standard coupling conditions remain effective.

Reaction: Coupling 3,3-difluoro-2-phenylpropan-1-amine with a Carboxylic Acid (


).
Reagents
  • Amine: 1.0 equiv.

  • Carboxylic Acid: 1.1 equiv.

  • Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv).[2]

  • Base: DIPEA (3.0 equiv).

  • Solvent: DMF or DCM (Anhydrous).

Step-by-Step Workflow
  • Activation:

    • In a flame-dried flask, dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL).

    • Add DIPEA (3.0 mmol) and HATU (1.2 mmol).

    • Stir at 0°C for 10 minutes to activate the acid (formation of the O-At ester).

  • Addition:

    • Add 3,3-Difluoro-2-phenylpropan-1-amine (1.0 mmol) dropwise.

    • Note: If the amine is a hydrochloride salt, ensure extra DIPEA (1.0 equiv) is added to neutralize the salt before addition.[2]

  • Reaction:

    • Allow the mixture to warm to Room Temperature (RT).

    • Stir for 4–12 hours. Monitor by LC-MS (Target Mass = Acid MW + 171.19 - 18.01).

  • Work-up (Critical for Fluorinated Compounds):

    • Dilute with Ethyl Acetate.

    • Wash seq. with:

      • 10% Citric Acid (removes unreacted amine/HATU byproducts).

      • Sat.

        
         (removes unreacted acid).
        
      • Brine.

    • Tip: Fluorinated amines can increase lipophilicity significantly; ensure the organic layer is extracted thoroughly.

  • Purification:

    • Flash Chromatography. The

      
       group is polar enough to allow separation on Silica gel, but less polar than the corresponding alcohol.[2]
      

Synthesis & Sourcing Workflow

If the chiral building block is not commercially available in the desired enantiopurity, a resolution or synthesis workflow is required.[2][1]

Synthesis_Workflow Start Start: 3,3-Difluoro-2-phenylpropan-1-amine (Racemic or Low ee%) Check QC: Check ee% (Protocol A: 19F-NMR/Mosher) Start->Check Decision Is ee% > 98%? Check->Decision Usage Direct Usage (Protocol B: Coupling) Decision->Usage Yes Resolution Kinetic Resolution Enzyme: Candida antarctica Lipase B (CAL-B) Acyl Donor: Ethyl Acetate Decision->Resolution No Separation Separation (Amine vs Amide) Resolution->Separation Separation->Usage Enantiomer 1 (Amine) Hydrolysis Amide Hydrolysis (Recovers Enantiomer 2) Separation->Hydrolysis Hydrolysis->Usage Enantiomer 2 (Amine)

Figure 2: Decision tree for sourcing and processing the chiral building block.

Safety & Handling

  • HF Generation: While the

    
     group is generally stable, exposure to extremely strong Lewis acids (e.g., 
    
    
    
    ,
    
    
    ) at high temperatures can trigger defluorination, potentially releasing Hydrogen Fluoride (HF).[2] Avoid strong Lewis acids during deprotection steps of other functional groups.
  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Amines absorb

    
     from air to form carbamates; the fluorinated backbone does not prevent this.
    
  • Volatility: The free base has a predicted boiling point of ~200°C, but it may sublime under high vacuum.[2] Handle the hydrochloride salt form for solids handling when possible.

References

  • Zafrani, Y., et al. (2017).[2][3] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804.[2] Link

  • Meanwell, N. A. (2018).[2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.[2] Link

  • Reid, M., et al. (2019).[2] "Organocatalytic Synthesis of Chiral

    
    -Fluoroamines." Nature Communications, 10, Article 2345.[2] Link
    
  • PubChem Database. "3,3-Difluoro-3-phenylpropan-1-amine (Compound Summary)." National Library of Medicine. Link(Note: Link to structural analogue for property verification).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling the Hygroscopic Nature of 3,3-Difluoro-2-phenylpropan-1-amine hydrochloride

Welcome to the technical support guide for 3,3-Difluoro-2-phenylpropan-1-amine hydrochloride. This document provides researchers, scientists, and drug development professionals with essential information and troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3,3-Difluoro-2-phenylpropan-1-amine hydrochloride. This document provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for handling the hygroscopic nature of this compound. Adherence to these guidelines is critical for maintaining the compound's integrity, ensuring experimental reproducibility, and safeguarding its therapeutic potential.

The hygroscopic nature of a compound refers to its tendency to readily absorb moisture from the atmosphere.[1][2] For active pharmaceutical ingredients (APIs) like 3,3-Difluoro-2-phenylpropan-1-amine hydrochloride, this property can introduce significant challenges. Moisture absorption can lead to chemical degradation through hydrolysis, changes in physical form (such as clumping or deliquescence), and alterations in solubility and bioavailability.[3] This guide is designed to equip you with the knowledge and techniques to mitigate these risks effectively.

Frequently Asked Questions (FAQs)

Q1: What are the immediate signs that my sample of 3,3-Difluoro-2-phenylpropan-1-amine hydrochloride has absorbed atmospheric moisture?

A1: The most common initial indicator is a change in the physical appearance of the solid. You may observe:

  • Clumping or Caking: The free-flowing powder will begin to form aggregates.[1]

  • Deliquescence: In environments with high humidity, the solid may absorb enough water to dissolve and form a concentrated aqueous solution.[2][3]

  • Weight Gain: A sensitive analytical balance will show an increase in the mass of the sample when exposed to ambient air.

It is crucial to act quickly if these signs are observed to prevent further degradation of the compound.

Q2: What are the potential consequences of using a moisture-compromised sample in my experiments?

A2: Using a sample that has been compromised by moisture can have several detrimental effects on your research:

  • Inaccurate Dosing and Concentration Calculations: The absorbed water adds to the weight of the sample, leading to an underestimation of the actual amount of the active compound being used.

  • Chemical Degradation: Amine hydrochloride salts can be susceptible to hydrolysis, which can alter the chemical structure of the compound and lead to the formation of impurities.[4] This degradation can reduce the efficacy of the drug.[5]

  • Altered Physicochemical Properties: Moisture can induce changes in the crystalline structure of the compound, potentially affecting its solubility, dissolution rate, and ultimately, its bioavailability.[3]

  • Poor Experimental Reproducibility: The variable water content in a compromised sample will lead to inconsistent results between experiments.

Q3: What are the ideal storage conditions for 3,3-Difluoro-2-phenylpropan-1-amine hydrochloride?

A3: To maintain the integrity of the compound, it should be stored in a tightly sealed container in a controlled, dry environment.[1][6] The following conditions are recommended:

ParameterRecommendationRationale
Container Amber glass bottle with a screw cap and a PTFE liner.Protects from light and provides a good seal against moisture.
Atmosphere Inert gas (e.g., Argon or Nitrogen) headspace.Minimizes exposure to both moisture and oxygen.
Location Desiccator or a humidity-controlled glove box.[6][7]Maintains a low-humidity environment.
Temperature As per manufacturer's recommendation (typically cool and dry).Prevents thermal degradation.

For long-term storage, sealing the primary container with parafilm and placing it inside a larger, heat-sealed bag with desiccant pouches is an effective strategy.[8]

Troubleshooting Guides

This section addresses specific issues you may encounter during the handling and use of 3,3-Difluoro-2-phenylpropan-1-amine hydrochloride.

Scenario 1: The compound has clumped upon opening the container.
  • Problem: The compound has already absorbed some moisture, indicating a breach in the storage protocol.

  • Immediate Action:

    • Minimize further exposure to the atmosphere by quickly closing the container.

    • If you have access to a glove box with a controlled inert atmosphere, perform all subsequent manipulations within it.[9]

  • Solution:

    • For immediate use in non-critical applications: The clumped material can be carefully broken up with a spatula.[1] However, be aware that the weighed amount will not be accurate due to the presence of water.

    • For quantitative or sensitive applications: The material should be dried. A common method is drying under high vacuum at a slightly elevated temperature (ensure the temperature is well below the compound's decomposition point). The efficacy of drying should be confirmed by techniques such as Karl Fischer titration to quantify the residual water content.

  • Causality Explanation: Clumping is a direct result of the hygroscopic nature of the salt absorbing atmospheric water, which acts as a binding agent between particles. Breaking up the clumps does not remove the water.

Scenario 2: Inaccurate and inconsistent results in a series of experiments.
  • Problem: You are observing variability in your experimental outcomes, such as reaction yields or biological assay results.

  • Troubleshooting Steps:

    • Assess the Compound's Integrity: Visually inspect the stock of 3,3-Difluoro-2-phenylpropan-1-amine hydrochloride for any signs of moisture absorption.

    • Review Handling Procedures: Analyze your workflow for potential points of atmospheric exposure. Are you weighing the compound in the open? Is the container being left open for extended periods?

    • Implement a Controlled Weighing Protocol:

      • Ideal Method: Weigh the compound inside a glove box with a low-humidity atmosphere.[7]

      • Alternative Method: If a glove box is unavailable, work quickly.[1] Use a pre-weighed, sealed container (like a vial with a septum cap). Add the approximate amount of compound, seal it, and then re-weigh to determine the exact mass by difference. This minimizes the time the compound is exposed to air.

  • Workflow Diagram:

G cluster_0 Handling Workflow for Hygroscopic Compound start Start: Need to weigh compound glove_box Is a glove box available? start->glove_box weigh_in_gb Weigh compound inside glove box glove_box->weigh_in_gb Yes weigh_open Work quickly on open bench. Use pre-tared, sealable container. glove_box->weigh_open No proceed_gb Proceed with experiment weigh_in_gb->proceed_gb weigh_by_diff Weigh by difference to get accurate mass weigh_open->weigh_by_diff proceed_open Proceed with experiment weigh_by_diff->proceed_open

Caption: Decision workflow for weighing hygroscopic compounds.

Scenario 3: Preparing a stock solution of a specific concentration.
  • Problem: The hygroscopic nature of the compound makes it challenging to prepare a stock solution of a precise concentration.

  • Protocol:

    • Use the Entire Container: For the most accurate results, it is often best to use the entire contents of a new bottle to prepare a stock solution.[10]

    • Procedure: a. Weigh the unopened bottle of 3,3-Difluoro-2-phenylpropan-1-amine hydrochloride. b. Under a stream of inert gas, quickly transfer the entire contents of the bottle into a volumetric flask. c. Rinse the empty bottle with the intended solvent and add the rinsing to the volumetric flask to ensure a complete transfer. d. Weigh the empty bottle. The difference between the initial and final weights will give you the precise mass of the compound. e. Add the solvent to the volumetric flask to the mark and mix thoroughly.

    • Storage of the Solution: Store the stock solution in a tightly sealed container, and if it is sensitive to degradation in solution, store it at a low temperature and protected from light. Aliquoting the stock solution into smaller, single-use vials can prevent contamination and degradation of the entire stock.[10]

  • Causality Explanation: This method bypasses the issue of weighing a hygroscopic solid in the open air. By using the entire container and weighing by difference, the impact of moisture absorption during weighing is eliminated.

Experimental Protocols

Protocol 1: Drying a Moisture-Contaminated Sample

This protocol is for situations where the compound has been inadvertently exposed to moisture.

  • Preparation:

    • Place a small, even layer of the clumped 3,3-Difluoro-2-phenylpropan-1-amine hydrochloride in a clean, dry round-bottom flask or a Schlenk flask.

    • Ensure all glassware has been oven-dried (e.g., at 125°C overnight) and cooled under an inert atmosphere to remove adsorbed moisture.[11][12]

  • Drying:

    • Connect the flask to a high-vacuum line.

    • Slowly apply the vacuum to prevent the fine powder from being drawn into the vacuum pump.

    • If the compound is thermally stable, you can gently heat the flask with a heating mantle or oil bath. Note: The specific temperature should be determined based on the thermal properties of the compound to avoid degradation.

    • Continue drying for several hours (e.g., 12 hours) until the compound returns to a free-flowing powder.[13]

  • Post-Drying Handling:

    • Once dry, break the vacuum with a dry, inert gas (e.g., nitrogen or argon).

    • Immediately transfer the dried compound into a new, dry, and sealable container inside a glove box or under a positive pressure of inert gas.

Protocol 2: Safe Handling and Dispensing

This protocol outlines the best practices for routine handling.

G cluster_1 Safe Dispensing Protocol start Equilibrate container to room temp in desiccator transfer Transfer to inert atmosphere (Glove Box or Inert Gas Flow) start->transfer open_container Briefly open container transfer->open_container dispense Quickly dispense required amount open_container->dispense reseal Immediately and tightly reseal container dispense->reseal store Return to desiccator for storage reseal->store

Caption: Step-by-step safe dispensing workflow.

  • Acclimatization: Before opening, allow the container of 3,3-Difluoro-2-phenylpropan-1-amine hydrochloride to equilibrate to the ambient temperature of the laboratory while still in a desiccator. This prevents condensation of atmospheric moisture on the cold surfaces of the compound.

  • Inert Atmosphere: Perform all transfers under a blanket of dry, inert gas or inside a glove box.[9]

  • Minimize Exposure: Open the container for the shortest possible time.[1] Use clean, dry spatulas and weighing boats.

  • Resealing: After dispensing, securely reseal the container. If the cap has a liner, ensure it is in good condition. For added protection, wrap the cap and neck of the bottle with parafilm.

  • Storage: Promptly return the container to the desiccator for storage.

By implementing these rigorous handling and storage protocols, you can ensure the quality and reliability of your 3,3-Difluoro-2-phenylpropan-1-amine hydrochloride, leading to more accurate and reproducible scientific outcomes.

References

  • How do you handle hygroscopic solutes in the lab? - TutorChase. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC. [Link]

  • The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. [Link]

  • A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges a - Allied Academies. [Link]

  • Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products - ResearchGate. [Link]

  • How to Safely Store Lab Chemicals and Reagents - B&M Scientific. [Link]

  • Hygroscopic chemical...how to deal with? - General Lab Techniques - Protocol Online. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. [Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? - ResearchGate. [Link]

  • The Role of Desiccants in Protecting Hygroscopic Chemicals - Ibis Scientific, LLC. [Link]

  • How to Handle Hygroscopic Reference Standards? - Chromatography Forum. [Link]

  • How to Store Reagents - Department of Chemistry : University of Rochester. [Link]

  • The MSDS HyperGlossary: Hygroscopic - Interactive Learning Paradigms, Incorporated. [Link]

  • How do you handle hygroscopic salts? - HepatoChem. [Link]

  • How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? - ResearchGate. [Link]

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Reference Data & Comparative Studies

Validation

The Impact of Benzylic Difluorination: A Comparative Analysis of 3,3-Difluorophenylpropanamine and Phenylpropanamine Binding Affinity to Monoamine Transporters

Introduction: The Strategic Role of Fluorine in Modulating Neurotransmitter Transporter Interactions In the landscape of neuropharmacology and drug discovery, the strategic modification of lead compounds is paramount to...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorine in Modulating Neurotransmitter Transporter Interactions

In the landscape of neuropharmacology and drug discovery, the strategic modification of lead compounds is paramount to optimizing their therapeutic potential. Among the various chemical alterations, the introduction of fluorine atoms has emerged as a powerful tool to fine-tune the physicochemical and pharmacological properties of centrally acting agents.[1][2][3] Phenylpropanamines, a class of compounds known for their interaction with monoamine transporters, serve as a compelling scaffold for investigating the nuanced effects of fluorination. This guide provides a detailed comparative analysis of 3,3-difluorophenylpropanamine and its non-fluorinated parent compound, phenylpropanamine, with a focus on their predicted binding affinities for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

Predicted Comparative Binding Affinity

The introduction of a geminal difluoro group at the benzylic position of the phenylpropanamine scaffold is anticipated to significantly modulate its binding affinity for monoamine transporters. Based on SAR studies of similar fluorinated amphetamine and phenmetrazine analogs, a predictive comparison of the binding affinities (represented by the inhibition constant, Ki) is presented below.[1][2] It is crucial to note that these are predicted trends and require experimental verification.

CompoundTarget TransporterPredicted Binding Affinity (Ki)Rationale for Prediction
Phenylpropanamine SERTLower Affinity (Higher Ki)Generally, phenylpropanamines exhibit weaker affinity for SERT compared to NET and DAT.
NETModerate AffinityPhenylpropanamine is a known substrate for NET.
DATModerate AffinityPhenylpropanamine also interacts with DAT.
3,3-Difluorophenylpropanamine SERTPotentially Increased AffinityFluorination can enhance interactions with specific residues in the transporter binding pocket. The increased polarity of the C-F bond may favor interactions within the SERT binding site.
NETPotentially Increased AffinityThe electron-withdrawing nature of the difluoro group can alter the electrostatic potential of the phenyl ring, potentially leading to stronger interactions with complementary residues in the NET binding pocket.
DATPotentially Increased AffinitySimilar to NET, the altered electronic profile and conformational rigidity imparted by the CF2 group could enhance binding to DAT.

Mechanistic Insights: The Physicochemical Consequences of Benzylic Difluorination

The substitution of two hydrogen atoms with fluorine at the benzylic carbon of phenylpropanamine induces a cascade of physicochemical changes that collectively influence its interaction with monoamine transporters.

Altered Electrostatic Potential and Enhanced Polarity

Fluorine is the most electronegative element, and its introduction into an organic molecule dramatically alters the local electronic environment. The strong electron-withdrawing nature of the two fluorine atoms in 3,3-difluorophenylpropanamine creates a significant dipole moment at the benzylic position. This localized polarity can lead to more favorable electrostatic interactions, such as hydrogen bonding and dipole-dipole interactions, with polar amino acid residues within the transporter's binding pocket. Monoamine transporters possess a number of conserved polar residues that are crucial for ligand recognition and binding.[4][5][6]

Conformational Restriction and Pre-organization

The replacement of two small hydrogen atoms with larger fluorine atoms introduces steric bulk and restricts the rotational freedom around the Cα-Cβ bond of the propanamine side chain. This "conformational locking" can pre-organize the molecule into a bioactive conformation that is more favorable for binding to the transporter. By reducing the entropic penalty associated with binding, this pre-organization can lead to a higher binding affinity.

Modulation of pKa

The strong inductive effect of the geminal difluoro group can lower the pKa of the amine group in 3,3-difluorophenylpropanamine compared to its non-fluorinated counterpart. The protonation state of the amine is critical for its interaction with a conserved aspartate residue in the binding site of monoamine transporters.[7] A change in pKa could therefore influence the strength of this key ionic interaction, although the overall effect on binding affinity would depend on the specific pH of the binding assay and the optimal protonation state for binding.

Increased Metabolic Stability

The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. Benzylic positions are often sites of metabolic hydroxylation. The presence of the difluoro group in 3,3-difluorophenylpropanamine would block this metabolic pathway, leading to a longer biological half-life. While not directly impacting initial binding affinity, increased metabolic stability is a crucial factor in the overall pharmacological profile of a drug candidate.

Experimental Protocol: Determination of Binding Affinity via Radioligand Binding Assay

To empirically determine and compare the binding affinities of 3,3-difluorophenylpropanamine and phenylpropanamine for SERT, NET, and DAT, a competitive radioligand binding assay is the gold standard.

Materials and Reagents:
  • Cell Lines: HEK293 cells stably expressing human SERT, NET, or DAT.

  • Radioligands:

    • For SERT: [³H]-Citalopram or [³H]-Paroxetine

    • For NET: [³H]-Nisoxetine or [³H]-Mazindol

    • For DAT: [³H]-WIN 35,428 or [³H]-GBR 12935

  • Non-labeled Ligands: 3,3-Difluorophenylpropanamine, Phenylpropanamine, and a known high-affinity reference compound for each transporter (e.g., Citalopram for SERT, Nisoxetine for NET, GBR 12909 for DAT).

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2 mM MgCl₂, and 1 mM EDTA.

  • Scintillation Cocktail

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B or GF/C)

  • Cell harvester

  • Liquid scintillation counter

Step-by-Step Methodology:
  • Cell Culture and Membrane Preparation:

    • Culture the HEK293 cells expressing the target transporter to ~80-90% confluency.

    • Harvest the cells and centrifuge to obtain a cell pellet.

    • Resuspend the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize.

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh lysis buffer and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

  • Competitive Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: Membrane preparation, radioligand (at a concentration near its Kd), and assay buffer.

      • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a non-labeled competing ligand (e.g., 10 µM of the reference compound).

      • Competition: Membrane preparation, radioligand, and varying concentrations of the test compound (3,3-difluorophenylpropanamine or phenylpropanamine).

    • Incubate the plates at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters several times with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Count the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis program (e.g., GraphPad Prism).

    • Determine the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Concepts

Chemical Structures

G cluster_0 Phenylpropanamine cluster_1 3,3-Difluorophenylpropanamine PPA PPA DFPPA Structure not available in PubChem. Conceptual representation: Phenyl ring with a -CF2-CH2-CH2-NH2 side chain at position 1.

Caption: Chemical structures of Phenylpropanamine and a representation of 3,3-Difluorophenylpropanamine.

Experimental Workflow

G start Start: HEK293 cells with SERT, NET, or DAT culture Cell Culture & Membrane Prep start->culture 1 assay Competitive Radioligand Binding Assay culture->assay 2 filtration Filtration & Scintillation Counting assay->filtration 3 analysis Data Analysis: IC50 & Ki Determination filtration->analysis 4 end End: Comparative Binding Affinity analysis->end 5

Caption: Workflow for determining binding affinity using a radioligand binding assay.

Conclusion

The strategic incorporation of fluorine into the phenylpropanamine scaffold, specifically as a geminal difluoro group at the benzylic position, is predicted to have a profound impact on its binding affinity for monoamine transporters. The anticipated increase in affinity for SERT, NET, and DAT stems from a combination of altered electrostatic interactions, conformational rigidity, and modulated pKa. While this guide provides a robust theoretical framework for these predictions, it underscores the critical need for empirical validation through well-established experimental techniques such as radioligand binding assays. The detailed protocol provided herein offers a clear path for researchers to quantify these interactions and further elucidate the intricate structure-activity relationships of fluorinated psychoactive compounds. Such studies are invaluable for the rational design of novel therapeutics with enhanced potency and selectivity for the treatment of various neuropsychiatric disorders.

References

  • Mayer, F. P., et al. (2018). Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family. Neuropharmacology, 134(Pt A), 149–157. [Link]

  • Rothman, R. B., et al. (2005). In Vivo Effects of Amphetamine Analogs Reveal Evidence for Serotonergic Inhibition of Mesolimbic Dopamine Transmission in the Rat. Journal of Pharmacology and Experimental Therapeutics, 313(3), 1360-1372. [Link]

  • Mayer, F. P., et al. (2018). Fluorinated phenmetrazine “legal highs” act as substrates for high-affinity monoamine transporters of the SLC6 family. Neuropharmacology, 134, 149-157. [Link]

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  • Le, N., et al. (2023). Persistent binding at dopamine transporters determines sustained psychostimulant effects. Proceedings of the National Academy of Sciences of the United States of America, 120(6), e2216773120. [Link]

  • Mykhailiuk, P. K. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry (Weinheim an der Bergstrasse, Germany), 28(19), e202200331. [Link]

  • Diksic, M., et al. (1995). Fluorine-18 and carbon-11 labeled amphetamine analogs--synthesis, distribution, binding characteristics in mice and rats and a PET study in monkey. Journal of nuclear medicine : official publication, Society of Nuclear Medicine, 36(11), 2158–2166. [Link]

Sources

Comparative

Lipophilicity comparison (LogP) of difluoro vs monofluoro amine derivatives

Executive Summary: The Fluorine Paradox In medicinal chemistry, the transition from monofluoro- to difluoro-amine derivatives is rarely a linear step in lipophilicity modulation. While fluorine is intrinsically lipophili...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Paradox

In medicinal chemistry, the transition from monofluoro- to difluoro-amine derivatives is rarely a linear step in lipophilicity modulation. While fluorine is intrinsically lipophilic, its introduction into amine scaffolds creates a complex interplay between intrinsic lipophilicity (LogP) and basicity-dependent distribution (LogD) .

This guide analyzes the physicochemical divergence between mono- and difluoro-substituted amines. The core insight for drug developers is that while difluorination increases the lipophilic surface area, its profound electron-withdrawing effect ($ \sigma_I ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


{7.4}$** than predicted by carbon-fluorine bond counts alone, as the molecule shifts from a protonated cation to a neutral species at physiological pH.

Mechanistic Analysis: Why Two Fluorines Are Different

The physicochemical behavior of fluorinated amines is governed by three competing mechanistic factors.

The pKa Depression Effect

Fluorine is the most electronegative element (3.98 Pauling scale). Its inductive effect withdraws electron density from the amine nitrogen, stabilizing the lone pair and destabilizing the protonated ammonium form.

  • Monofluoro (

    
    -position):  Typically lowers amine pKa by 1.0 – 2.0 units .
    
  • Difluoro (

    
    -position):  Typically lowers amine pKa by 2.5 – 4.0 units .
    
The Polarity/Solvation Trade-off
  • C-F Dipole: The C-F bond is highly polar but not very polarizable. It does not accept hydrogen bonds effectively.

  • Solvation Shell: In monofluoro amines, the C-F bond creates a localized dipole that water can organize around. In gem-difluoro systems, the dipoles partially cancel or create a quadrupole, reducing the energy penalty for desolvation (entering a lipid membrane).

Conformational Locking (The Gauche Effect)

In ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-fluoroamines, the C-F bond and the C-N bond preferentially adopt a gauche conformation ($ \sigma{C-H} \rightarrow \sigma^*_{C-F} $ hyperconjugation).
  • Monofluoro: Adopts a specific gauche rotamer, exposing the N-lone pair.

  • Difluoro: The gem-difluoro group creates a more symmetric, bulkier lipophilic face, often shielding the polar amine functionality more effectively than a single fluorine.

Visualization: Mechanistic Interplay

The following diagram illustrates the causality between fluorination, pKa reduction, and membrane permeability.

FluorineMechanism Amine Native Amine (High pKa, Protonated) MonoF Monofluoro Amine (Modest pKa Drop) Amine->MonoF +1 F (Inductive Effect) DiF Difluoro Amine (Drastic pKa Drop) MonoF->DiF +1 F (Geminal Effect) LogD_Med Modulate LogD7.4 (Mixed Species) MonoF->LogD_Med Partial Deprotonation LogD_High High LogD7.4 (Neutral Species Dominates) DiF->LogD_High Full Deprotonation at pH 7.4 Solvation Desolvation Penalty (Energy cost to enter membrane) DiF->Solvation Reduces H-bond Basicity Solvation->LogD_High Easier Membrane Entry

Figure 1: The mechanistic pathway showing how sequential fluorination alters ionization states, driving changes in effective lipophilicity (LogD).

Comparative Data Analysis

The following data sets compare standard acyclic and cyclic amine scaffolds. Note the non-linear jump in LogD for the difluoro derivatives.

Table 1: Acyclic Ethylamine Derivatives

Context:


-fluorination of a primary amine.
CompoundStructurepKa (Exp)LogP (Intrinsic)LogD

(Effective)
Impact Analysis
Ethylamine CH

CH

NH

10.7-0.13-3.43Highly basic; fully protonated at pH 7.4 (Hydrophilic).[1]
2-Fluoroethylamine FCH

CH

NH

9.0-0.05-1.65pKa drops ~1.7 units. Still largely protonated, but LogD improves.
2,2-Difluoroethylamine F

CHCH

NH

7.3 +0.35+0.25 Critical Shift: pKa drops below 7.4. Molecule becomes >50% neutral. LogD swings positive.
Table 2: Cyclic Piperidine Derivatives

Context: Fluorination of a secondary cyclic amine (common drug scaffold).

CompoundSubstitutionpKa (Exp)

LogP vs Parent
LogD

Trend
Piperidine None11.2ReferenceLow (Cationic)
3-Fluoropiperidine Monofluoro9.4+0.2Moderate Increase
3,3-Difluoropiperidine gem-Difluoro8.3 +0.6High Increase
4,4-Difluoropiperidine gem-Difluoro9.7+0.5Moderate Increase

Key Observation: The position of the difluoro motif matters. In 3,3-difluoropiperidine, the fluorines are closer to the nitrogen (inductive range), lowering pKa more drastically than in the 4,4-isomer. This makes the 3,3-analog significantly more lipophilic at physiological pH.

Experimental Protocols

To validate these values in your own lead series, rely on HPLC-based determination rather than "Shake-Flask" methods, which are prone to emulsion errors with amphiphilic amines.

Protocol A: High-Throughput LogD Determination (HPLC)

Objective: Determine the effective distribution coefficient at physiological pH.

Reagents:

  • Mobile Phase A: 20 mM Ammonium Acetate buffer (pH 7.4).

  • Mobile Phase B: Methanol (HPLC Grade).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), high pH stability.

  • Standards: A set of 5-7 amines with known LogD values (e.g., Propranolol, Benzylamine).

Workflow:

  • Calibration: Inject standard mixture. Plot

    
     (retention time) vs. known LogD. Generate a calibration curve (
    
    
    
    ).
  • Sample Prep: Dissolve mono- and difluoro derivatives in Mobile Phase A/MeOH (50:50) at 100 µM.

  • Run: Isocratic elution (typically 50% MeOH) or fast gradient.

  • Calculation:

    
    
    
  • Validation: If the difluoro compound elutes significantly later than the monofluoro, confirm pKa using Protocol B to ensure the shift is ionization-driven.

Protocol B: Potentiometric pKa Measurement

Objective: Distinguish intrinsic lipophilicity from pKa effects.

  • Setup: Sirius T3 or standard potentiometric titrator.

  • Solvent: Water/Methanol co-solvent ratios (to ensure solubility of difluoro analogs).

  • Titration: Titrate from pH 2.0 to pH 12.0 using 0.1 M KOH.

  • Yasuda-Shedlovsky Extrapolation: Plot pKa values obtained at different MeOH % (e.g., 20%, 30%, 40%) and extrapolate to 0% organic solvent to get the aqueous pKa.

Decision Guide: When to Deploy Difluoro vs. Monofluoro

Use this logic flow to select the correct substitution for your lead optimization program.

OptimizationFlow Start Lead Compound Analysis Problem Identify Liability Start->Problem Metab Metabolic Instability (High Clearance) Problem->Metab Perm Low Permeability (Low LogD) Problem->Perm hERG hERG Liability (High Basicity) Problem->hERG Mono Apply Monofluorination Metab->Mono Steric Block Di Apply Difluorination Perm->Di Increase Lipophilicity hERG->Di Reduce Basicity Mono_Res Blocks Metabolism Minimal LogD change Mono->Mono_Res Di_Res Lowers pKa (Fixes hERG) Boosts LogD (Fixes Permeability) Di->Di_Res

Figure 2: Decision tree for selecting fluorination patterns based on ADME liabilities.

References

  • Morgenthaler, M., et al. (2007).[2] "Predicting and tuning physicochemical properties in lead optimization: amine basicity." ChemMedChem, 2(8), 1100-1115.

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.

  • Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 58(21), 8315–8359.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

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